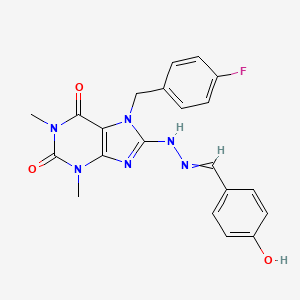![molecular formula C7H11BN2O4 B14110292 [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid](/img/structure/B14110292.png)
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an imidazole ring, which is further substituted with an ethoxycarbonyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid typically involves the reaction of an appropriate imidazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The imidazole ring can undergo substitution reactions, where the ethoxycarbonyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the imidazole ring can produce a wide range of functionalized imidazole derivatives.
科学研究应用
[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid has numerous applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to the active site of an enzyme and block its activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of an imidazole ring.
Pinacol boronic ester: A boronic ester with a pinacol protecting group, commonly used in organic synthesis.
2-(Ethoxycarbonyl)phenylboronic acid: A similar compound with an ethoxycarbonyl group attached to a phenyl ring instead of an imidazole ring.
Uniqueness
The uniqueness of [2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid lies in its combination of an imidazole ring with a boronic acid group. This structure provides a versatile platform for various chemical modifications and interactions, making it more adaptable for specific applications compared to simpler boronic acid derivatives. The presence of the ethoxycarbonyl and methyl groups further enhances its reactivity and stability, making it a valuable reagent in both academic and industrial research .
属性
分子式 |
C7H11BN2O4 |
|---|---|
分子量 |
197.99 g/mol |
IUPAC 名称 |
(2-ethoxycarbonyl-3-methylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O4/c1-3-14-7(11)6-9-4-5(8(12)13)10(6)2/h4,12-13H,3H2,1-2H3 |
InChI 键 |
SEKZSBVAAXWUKQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N1C)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110210.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)
![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
